Cas no 86674-78-4 ((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)

(2S)-2-(tert-Butylcarbamoyl)amino-3-methylbutanoic acid is a chiral non-natural amino acid derivative featuring a tert-butylcarbamoyl-protected amine group and a carboxylic acid functionality. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable in asymmetric synthesis and peptide modifications. The tert-butyl group enhances steric hindrance, improving stability against racemization and enzymatic degradation. This compound is particularly useful in medicinal chemistry for designing protease inhibitors or as a building block in peptidomimetics. Its structural rigidity and solubility in organic solvents facilitate straightforward incorporation into complex molecules. The carboxylic acid moiety allows further derivatization, enabling diverse applications in drug discovery and biochemical research.
(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid structure
86674-78-4 structure
商品名:(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid
CAS番号:86674-78-4
MF:C10H20N2O3
メガワット:216.2774
MDL:MFCD10011644
CID:660904
PubChem ID:28508763

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid 化学的及び物理的性質

名前と識別子

    • L-Valine, N-[[(1,1-dimethylethyl)amino]carbonyl]-
    • (2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid
    • tert.-butylaminocarbonyl valine
    • DTXSID70651482
    • RCDXPYXXFNYXKK-ZETCQYMHSA-N
    • AKOS008144984
    • 86674-78-4
    • N-tert-butylcarbamoyl-L-valine
    • (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoicacid
    • CS-0257967
    • EN300-68670
    • (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
    • N-(tert-Butylcarbamoyl)-L-valine
    • Z756432052
    • SCHEMBL9343215
    • (2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid
    • MDL: MFCD10011644
    • インチ: InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1
    • InChIKey: RCDXPYXXFNYXKK-ZETCQYMHSA-N
    • ほほえんだ: CC(C)C(C(=O)O)NC(=O)NC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 216.14739250g/mol
  • どういたいしつりょう: 216.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 78.4Ų

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-68670-1.0g
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4 95.0%
1.0g
$470.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328637-100mg
(2s)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4 95%
100mg
¥2851.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328637-250mg
(2s)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4 95%
250mg
¥4060.00 2024-04-27
Enamine
EN300-68670-0.25g
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4 95.0%
0.25g
$188.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328637-5g
(2s)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4 95%
5g
¥29462.00 2024-04-27
Enamine
EN300-295587-0.05g
2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4
0.05g
$612.0 2023-05-30
TRC
B124273-50mg
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic Acid
86674-78-4
50mg
$ 95.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328637-50mg
(2s)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4 95%
50mg
¥2376.00 2024-04-27
Enamine
EN300-295587-0.1g
2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4
0.1g
$640.0 2023-05-30
Enamine
EN300-68670-10g
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
86674-78-4 92%
10g
$2024.0 2023-09-06

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid 関連文献

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acidに関する追加情報

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid: A Comprehensive Overview

(2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic acid, identified by the CAS number 86674-78-4, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of amino acids, specifically designed to incorporate unique structural features that enhance its potential applications in drug discovery and biotechnology. The molecule's structure includes a chiral center at the second carbon, which is crucial for its stereochemical properties, and a tert-butylcarbamoyl group attached to the amino functionality. These features make it a valuable compound for studying stereochemistry and bioavailability in pharmaceutical research.

Recent advancements in chemical synthesis have enabled the precise construction of complex molecules like (2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic acid. Researchers have employed enantioselective synthesis techniques to produce this compound with high optical purity, which is essential for its use in chiral resolution studies. The tert-butyl group, being a bulky substituent, plays a critical role in modulating the steric environment around the amino group, thereby influencing the compound's reactivity and interaction with biological systems.

The compound's structure also includes a 3-methylbutanoic acid backbone, which contributes to its hydrophobicity and solubility properties. These characteristics are particularly advantageous in drug design, where balancing hydrophilicity and lipophilicity is crucial for achieving optimal pharmacokinetic profiles. Recent studies have explored the use of this compound as a building block for constructing peptide analogs and bioactive molecules, demonstrating its versatility in medicinal chemistry.

In terms of biological activity, (2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic acid has shown promise in modulating enzyme activity and receptor binding. For instance, researchers have investigated its ability to inhibit specific proteases, which are key targets in treating various diseases such as cancer and inflammatory disorders. The tert-butylcarbamoyl group has been found to enhance the compound's binding affinity to target enzymes, making it a potential lead candidate for drug development.

Moreover, the stereochemistry of this compound has been extensively studied to understand its impact on biological activity. The (2S) configuration ensures that the molecule interacts with its target proteins in a specific manner, which is critical for achieving desired therapeutic effects. Recent computational studies have utilized molecular docking and dynamics simulations to predict the binding modes of this compound with various protein targets, providing valuable insights into its mechanism of action.

The synthesis of (2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic acid involves multi-step processes that require careful control over stereochemistry and functional group compatibility. Key steps include the formation of the chiral center through asymmetric induction techniques and the subsequent introduction of the tert-butylcarbamoyl group via amide bond formation. These methods ensure that the final product retains both its structural integrity and stereochemical purity.

In conclusion, (2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic acid (CAS No: 86674-78-4) is a structurally complex compound with significant potential in pharmaceutical research. Its unique features, including chiral centers and bulky substituents, make it an invaluable tool for studying stereochemistry and developing bioactive molecules. As research continues to uncover new applications for this compound, it remains at the forefront of innovative approaches in drug discovery and chemical synthesis.

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